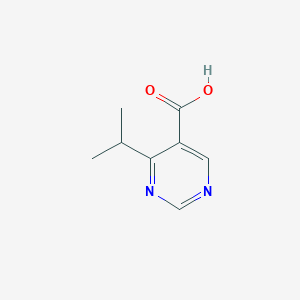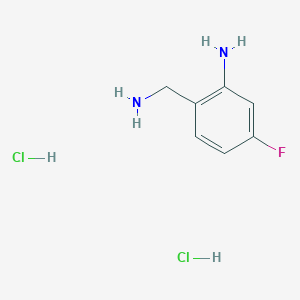
2-(Aminomethyl)-5-fluoroaniline dihydrochloride
Descripción general
Descripción
2-(Aminomethyl)benzimidazole dihydrochloride is an organic compound with a molecular formula of C8H11Cl2N3 . It’s typically used in laboratory settings .
Synthesis Analysis
The synthesis of a similar compound, 2-amino-1-(aminomethyl)ethanol, involves a series of reactions starting with glycine and formaldehyde. The reaction proceeds in the presence of hydrochloric acid to form 2-aminoacetaldehyde dihydrochloride, which is then reacted with sodium cyanoborohydride to form 2-amino-1-(aminomethyl)ethanol.Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)benzimidazole dihydrochloride is represented by the InChI Key HAEYZZSSSUIZAN-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Aminomethyl)benzimidazole dihydrochloride are not detailed, it’s known that similar compounds can participate in various chemical transformations .Physical And Chemical Properties Analysis
2-(Aminomethyl)benzimidazole dihydrochloride is typically a white to yellow or reddish-beige solid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into compounds structurally related to 2-(Aminomethyl)-5-fluoroaniline dihydrochloride has led to the development of various synthetic methods and chemical reactions. For example, the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines has been explored, showing their inhibitory effects on immune-activated nitric oxide production without suppressing cell viability. This demonstrates the versatility of these compounds in medicinal chemistry research (Jansa et al., 2014).
Bioactive Fluorenes and Antitumor Activity
Fluorene derivatives, including those with amino and fluoro substitutions, have been synthesized and evaluated for their antimicrobial and cytotoxic activities against cancer cell lines, highlighting the potential of these compounds in drug development. A study reported significant activity against lung and breast carcinoma cells, underscoring the importance of these compounds in cancer research (Hussein et al., 2019).
Fluorescent Amino Acids in Chemical Biology
The development of fluorescent amino acids, including those derived from 2-(aminomethyl)-5-fluoroaniline, has significantly advanced the field of chemical biology. These compounds are used as building blocks for non-perturbative labeling of peptides and proteins, enabling studies of protein structure, dynamics, and interactions with high spatial resolution (Cheng et al., 2020).
Anticancer Agents and Thymidylate Synthase Inhibitors
Compounds related to 2-(Aminomethyl)-5-fluoroaniline dihydrochloride have been explored as thymidylate synthase inhibitors, a critical target in cancer chemotherapy. These inhibitors, including fluoropyrimidines like 5-fluorouracil, are crucial in treating various human malignancies, with ongoing research focused on overcoming drug resistance and enhancing clinical efficacy (Chu et al., 2003).
Clinical Pharmacogenetics and Dosing Guidelines
The Clinical Pharmacogenetics Implementation Consortium has developed guidelines for dosing fluoropyrimidines based on dihydropyrimidine dehydrogenase genotype, highlighting the clinical relevance of understanding genetic factors in drug metabolism and therapy optimization (Amstutz et al., 2018).
Mecanismo De Acción
The mechanism of action of similar compounds often involves binding to metal ions and other molecules, forming complexes that can be used in various biochemical and physiological processes.
Safety and Hazards
Propiedades
IUPAC Name |
2-(aminomethyl)-5-fluoroaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c8-6-2-1-5(4-9)7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQOYZYUGJUANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-fluoroaniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)
![2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1519281.png)
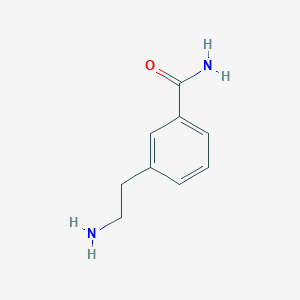


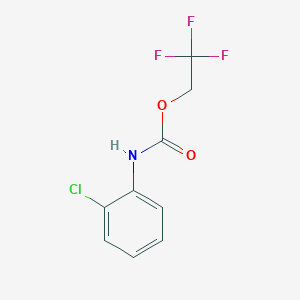

![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)
![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)
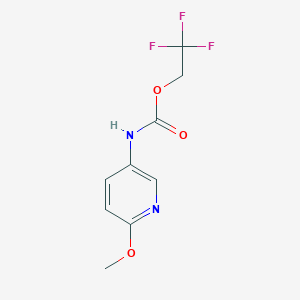

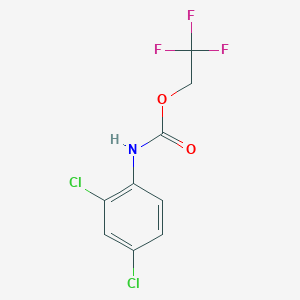
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)
